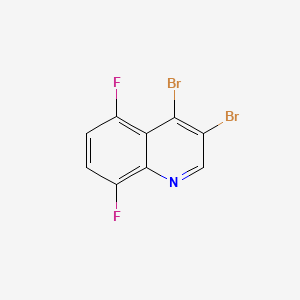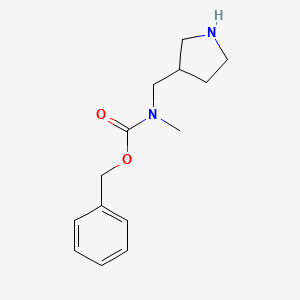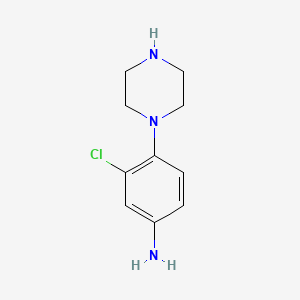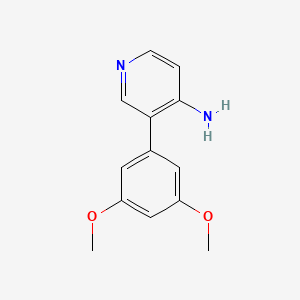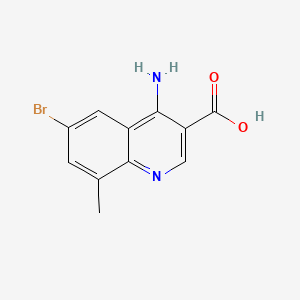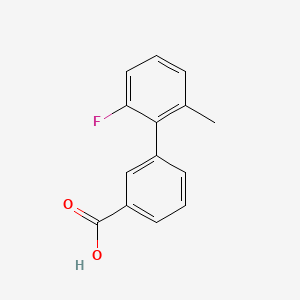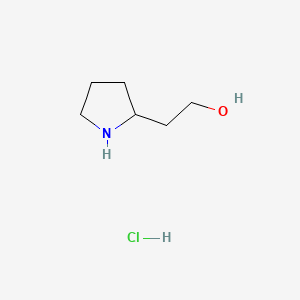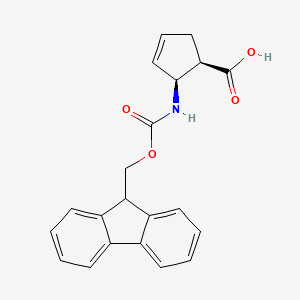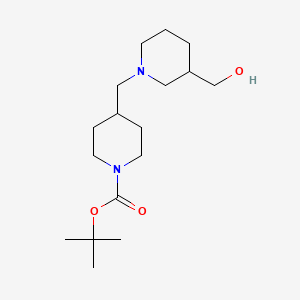
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is a chemical compound with the molecular formula C17H32N2O3 and a molecular weight of 312.4 g/mol . It is commonly used in research and development, particularly in the pharmaceutical industry. The compound features a piperidine ring structure, which is a common motif in many biologically active molecules.
Méthodes De Préparation
The reaction conditions often include the use of organic solvents such as chloroform and reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology, it is used to study the effects of piperidine derivatives on biological systems. In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development .
Mécanisme D'action
The mechanism of action of 1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
1-Boc-4-(3-Hydroxymethylpiperidin-1-ylmethyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-hydroxypiperidine: This compound lacks the hydroxymethyl group at the 3-position, making it less versatile in certain chemical reactions.
1-Boc-4-piperidone: This compound features a carbonyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
(S)-1-Boc-3-hydroxypiperidine: This compound has a similar structure but with the hydroxymethyl group at the 3-position, offering different stereochemistry and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Propriétés
IUPAC Name |
tert-butyl 4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-17(2,3)22-16(21)19-9-6-14(7-10-19)11-18-8-4-5-15(12-18)13-20/h14-15,20H,4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKVNWQIFMJQMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCCC(C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/new.no-structure.jpg)
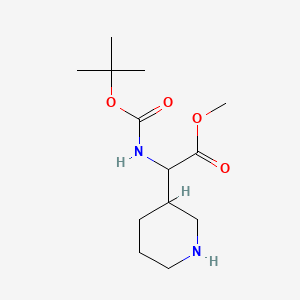
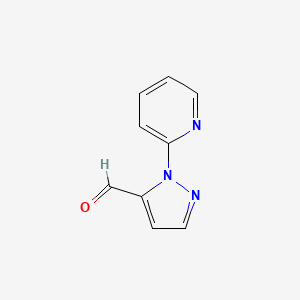
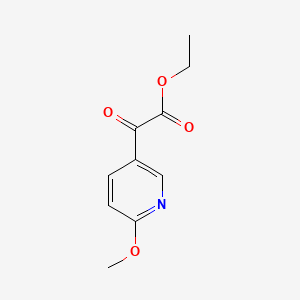
![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)
